2-(Methylthio)nicotinic acid is a chemical compound characterized by the presence of a methylthio group attached to the nicotinic acid structure. It is classified as a pyridine derivative and is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The synthesis of 2-(methylthio)nicotinic acid can be achieved through several methods, including:
The molecular structure of 2-(methylthio)nicotinic acid features a pyridine ring with a carboxylic acid group and a methylthio substituent at the second position.
2-(Methylthio)nicotinic acid can participate in various chemical reactions, including:
These reactions can be facilitated by catalysts or specific reaction conditions (e.g., temperature, pressure). The reactivity of the methylthio group allows for diverse synthetic pathways.
The mechanism of action for 2-(methylthio)nicotinic acid primarily relates to its interaction with biological systems. It may act as a ligand for various receptors or enzymes, influencing metabolic pathways.
Studies suggest that derivatives of nicotinic acid can exhibit anti-inflammatory and antimicrobial properties, potentially due to their ability to modulate signaling pathways in cells .
2-(Methylthio)nicotinic acid has several applications in scientific research:
2-(Methylthio)nicotinic acid is a heterocyclic carboxylic acid derivative with well-defined chemical identifiers. Its systematic IUPAC name is 2-(methylsulfanyl)pyridine-3-carboxylic acid, reflecting the methylthio (-SCH₃) substituent at the 2-position of the pyridine ring and the carboxylic acid (-COOH) group at the 3-position. The compound has the molecular formula C₇H₇NO₂S and a molecular weight of 169.20 g/mol, as confirmed by ChemSpider and PubChem entries [1] [4]. It is assigned the CAS Registry Number 74470-23-8 and the MDL identifier MFCD00010101, which facilitate unambiguous database searches [3] [7]. The WLN (Wiswesser Line Notation) T6NJ BS1 CVQ further describes its structural features in linear notation systems [1].
Table 1: Synonyms and Identifiers of 2-(Methylthio)nicotinic Acid | Identifier Type | Value | Source |
---|---|---|---|
IUPAC Name | 2-(methylsulfanyl)pyridine-3-carboxylic acid | ChemSpider [1] | |
Molecular Formula | C₇H₇NO₂S | PubChem [4] | |
CAS RN | 74470-23-8 | SynQuest Labs [3] | |
MDL Number | MFCD00010101 | Multiple Sources [1] [3] | |
Common Synonyms | 2-(Methylmercapto)nicotinic acid; 2-Methylthiopyridine-3-carboxylic acid | ChemSpider/SynQuest [1] [3] |
Computational descriptors include a topological polar surface area (TPSA) of 50.19 Ų and a calculated LogP value of 1.50, indicating moderate lipophilicity [7]. The compound has one hydrogen bond donor (the carboxylic acid OH) and three hydrogen bond acceptors (pyridinic nitrogen, carbonyl oxygen, and carboxylic hydroxyl oxygen) [7].
While single-crystal X-ray diffraction data for 2-(methylthio)nicotinic acid is limited in the literature, comprehensive density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level have elucidated its ground-state molecular geometry [2]. The pyridine ring adopts a planar conformation with slight distortion near the carboxylic acid group. Key bond lengths include:
The C-S-C bond angle at the thioether linkage is approximately 103°, while the O=C-O angle in the carboxylic group is 122° [2]. These values indicate sp³ hybridization at the sulfur atom and delocalized bonding in the carboxylate moiety. The dihedral angle between the pyridine ring and the carboxylic acid group is 5.7°, demonstrating near-coplanarity that facilitates conjugated π-system interactions [2]. The methyl group lies nearly perpendicular to the pyridine plane (85° dihedral), minimizing steric repulsion.
The compound exhibits a melting point of 215–217°C, indicative of stable crystal packing dominated by hydrogen bonding and π-stacking interactions [3]. Although no experimental crystal structure is reported, simulated lattice parameters suggest a monoclinic system with dimeric carboxylic acid motifs common in nicotinic acid derivatives.
Table 2: Key Geometric Parameters from DFT Calculations (B3LYP/6-311G(d,p)) | Parameter | Value (Å/°) | Description |
---|---|---|---|
C2-S Bond Length | 1.78 Å | Thioether linkage | |
S-CH₃ Bond Length | 1.82 Å | Methyl group attachment | |
C3-COOH Bond Length | 1.52 Å | Pyridine-carboxyl connection | |
C=O Bond Length | 1.21 Å | Carbonyl group | |
C-S-C Bond Angle | 103° | Methylthio geometry | |
O=C-O Bond Angle | 122° | Carboxylic acid planarity | |
Pyridine-COOH Dihedral | 5.7° | Conjugation extent |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental and calculated NMR spectra provide atomic-level electronic environment characterization. Gauge-invariant atomic orbital (GIAO) calculations at the DFT/B3LYP/6-311G(d,p) level predict solvent-dependent chemical shifts that align closely with experimental observations [2] [6]:
The carboxylic proton appears as a broad singlet near δ 13.5 ppm, characteristic of hydrogen-bonded acids. Machine learning approaches using convolutional graph networks corroborate these assignments with quantified uncertainty [6]. Solvent effects significantly influence chemical shifts, particularly for polar protons, as confirmed by integral equation formalism polarizable continuum model (IEFPCM) calculations [2].
Infrared (IR) Spectroscopy
Experimental FT-IR and micro-Raman spectra (400–4000 cm⁻¹) reveal distinctive vibrational modes [2]:
DFT-calculated frequencies show excellent agreement (scaling factor 0.961) with observed values. Reduced mass and force constant calculations further validate assignments, with the C=O stretch exhibiting the highest force constant (12.3 mdyne/Å) [2].
Mass Spectrometry
High-resolution mass spectrometry confirms the molecular ion peak at m/z 169.0197 (calculated for C₇H₇NO₂S⁺: 169.0197), corresponding to the [M]⁺ species [1]. Fragmentation patterns show dominant loss of COOH (m/z 124) and SCH₃ (m/z 136), with the pyridine ring undergoing characteristic rearrangements to yield ions at m/z 78 (C₅H₄N⁺) and m/z 51 (C₄H₃⁺) [1]. Isotopic abundance ratios (⁴⁴S:³²S = 4.4%) provide additional structural confirmation.
Table 3: Experimental and Calculated Spectroscopic Data | Technique | Key Signals | Interpretation |
---|---|---|---|
¹H NMR (DMSO-d₆) | δ 2.58 (s, 3H); δ 7.40 (dd, 1H); δ 8.35 (dd, 1H); δ 8.83 (dd, 1H); δ 13.50 (br s, 1H) | Methyl group; H5; H6; H4; COOH proton | |
¹³C NMR (DMSO-d₆) | δ 14.2 (SCH₃); 124.5 (C5); 126.7 (C3); 140.8 (C6); 148.2 (C4); 158.9 (C2); 167.3 (COOH) | Carbon assignment per IUPAC numbering | |
IR (KBr) | 1680 cm⁻¹ (s); 1600 cm⁻¹ (m); 1570 cm⁻¹ (m); 680 cm⁻¹ (m); 3000–3500 cm⁻¹ (br) | C=O str; C=C str; C=N str; C-S str; O-H str | |
HRMS | 169.0197 [M]⁺ | Molecular ion confirmation |
The compound exhibits restricted conformational flexibility due to its rigid pyridine core but displays two significant dynamic processes:
Carboxylic Acid Tautomerism
The carboxylic acid group undergoes prototropic tautomerism, forming cyclic dimers via hydrogen bonding (O-H···O=C). DFT calculations reveal a dimerization energy of -13.8 kcal/mol, stabilizing the associated form in solid and concentrated solutions [2]. Monomeric forms exist only in highly dilute nonpolar solvents. The barrier to proton transfer within dimers is approximately 5 kcal/mol, facilitating rapid exchange observable through broadened NMR signals [2].
Rotational Barrier of Methyl Group
The SCH₃ group rotation presents a low-energy conformational change. DFT-B3LYP calculations predict a three-fold rotational barrier of 1.2 kcal/mol at 298 K, with eclipsed conformations 0.8 kcal/mol higher in energy than staggered forms [2]. This barrier falls below thermal energy (kT ≈ 0.6 kcal/mol at 298 K), resulting in rapid rotation observable through NMR line shape analysis. Variable-temperature ¹H NMR studies show coalescence of methyl proton signals near -50°C, corresponding to an exchange rate of 10³ s⁻¹ [2].
Solvent-Dependent Conformations
Polarizable continuum modeling demonstrates significant solvent influence:
Table 4: Energy Barriers and Solvent Effects on Conformations | Process | Energy Parameter | Value | Method |
---|---|---|---|---|
Carboxylic Acid Dimerization | Dimerization Energy | -13.8 kcal/mol | DFT/B3LYP/6-311G(d,p) | |
Methyl Group Rotation | Rotational Barrier | 1.2 kcal/mol | DFT/B3LYP/6-311G(d,p) | |
Solvent-Induced Planarity | Energy Difference (ε=80 vs ε=5) | 1.8 kcal/mol | IEFPCM | |
Proton Transfer Barrier | Activation Energy | 5.0 kcal/mol | DFT Transition State |
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